N-Tosyl-4-chloro-2-iodo-7-azaindole
Overview
Description
N-Tosyl-4-chloro-2-iodo-7-azaindole is a chemical compound that belongs to the class of azaindole derivatives. These derivatives are known for their wide range of biological activities, including anticancer, antiviral, and other therapeutic applications. The molecular formula of this compound is C14H10ClIN2O2S, and it has a molecular weight of 432.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tosyl-4-chloro-2-iodo-7-azaindole typically involves the reaction of 2-chloro-4-amino-5-iodopyridine with pyruvic acid in a palladium-catalyzed intramolecular Heck reaction . This reaction forms the azaindole framework, which is then tosylated to yield the final product. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Tosyl-4-chloro-2-iodo-7-azaindole undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Oxidation and Reduction Reactions: The azaindole framework can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an aryl boronic acid.
Scientific Research Applications
N-Tosyl-4-chloro-2-iodo-7-azaindole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: It is used to study the biological activities of azaindole derivatives, including their anticancer and antiviral properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of N-Tosyl-4-chloro-2-iodo-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Tosyl-4-chloro-3-iodo-7-azaindole: Similar in structure but with a different position of the iodo group.
N-Tosyl-3-acetyl-7-azaindole: Contains an acetyl group instead of a chloro group.
Uniqueness
N-Tosyl-4-chloro-2-iodo-7-azaindole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
4-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQRJFRYLCREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625961 | |
Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-26-6 | |
Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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